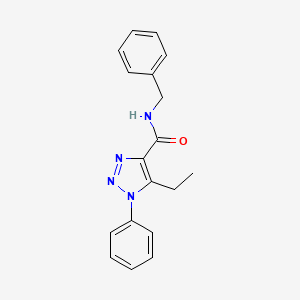
ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside” is a natural product derived from the leaves of Andrographis paniculata . It has been found to have anti-inflammatory and antiviral activity .
Molecular Structure Analysis
The molecular formula of “ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside” is C26H44O8 . Its molecular weight is 484.6 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[[ (1R,4aS,5R,8aS)-5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .Physical And Chemical Properties Analysis
The physical and chemical properties of “ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside” include a molecular weight of 484.6 g/mol , a XLogP3-AA of 1.8 , a hydrogen bond donor count of 6 , a hydrogen bond acceptor count of 8 , and a rotatable bond count of 9 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
This compound has been found to have anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease.
Antiviral Applications
The compound also exhibits antiviral activity . This could make it useful in the development of new antiviral drugs, particularly as we continue to face challenges from emerging viral diseases.
Pharmacological Research
As a natural product with bioactive properties, this compound is of interest in pharmacological research . It could be studied further to fully understand its mechanisms of action and potential therapeutic uses.
Food Research
Given its natural origin, there may be potential for this compound to be used in food research . For example, it could be investigated for its potential effects on food preservation or as a natural additive.
Synthetic Precursor Compounds
This compound could potentially be used as a precursor in the synthesis of other compounds . This could be particularly useful in the field of medicinal chemistry, where it could aid in the development of new drugs.
Intermediates & Fine Chemicals
In the field of chemistry, this compound could be used as an intermediate in the synthesis of fine chemicals . These chemicals have applications in a wide range of industries, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
Target of Action
It is known that this compound has anti-inflammatory and antiviral activity . This suggests that it may interact with targets involved in inflammatory and viral pathways.
Mode of Action
Given its anti-inflammatory and antiviral properties , it is likely that this compound interacts with its targets to modulate these pathways, potentially by inhibiting key enzymes or blocking receptor-ligand interactions.
Biochemical Pathways
Given its known biological activities , it can be inferred that this compound may influence pathways related to inflammation and viral replication.
Result of Action
Its known anti-inflammatory and antiviral activities suggest that it may modulate cellular processes related to these biological responses .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,4aS,5R,8aS)-5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9-/t18-,19-,20-,21-,22+,23-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEKLYSVSMYNQX-NNAYNVENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CC/C(=C/CO)/CO)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]triazole-4-carboxamide](/img/no-structure.png)
